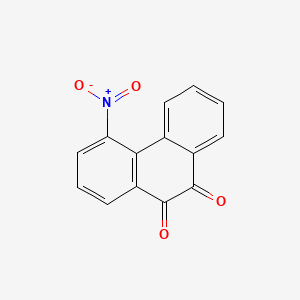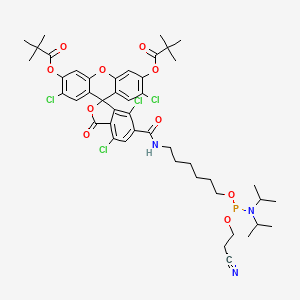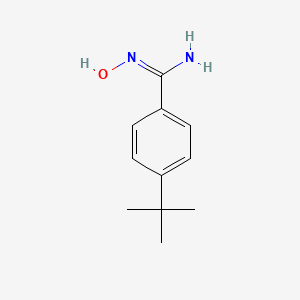
9,10-Phenanthrenedione, 4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-9,10-phenanthrenedione is an organic compound with the molecular formula C14H7NO4. It is a derivative of 9,10-phenanthrenequinone, where a nitro group is substituted at the 4th position. This compound is known for its distinctive yellow color and is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Nitro-9,10-phenanthrenedione can be synthesized through the nitration of 9,10-phenanthrenequinone. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4th position .
Industrial Production Methods: In an industrial setting, the production of 4-Nitro-9,10-phenanthrenedione follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitro-9,10-phenanthrenedione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-Amino-9,10-phenanthrenedione.
Substitution: Various substituted phenanthrenedione derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of phenanthrenedione.
Applications De Recherche Scientifique
4-Nitro-9,10-phenanthrenedione is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and as a probe for studying biological redox reactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Nitro-9,10-phenanthrenedione involves its ability to undergo redox reactions. The nitro group can participate in electron transfer processes, making it a useful compound in studying redox biology and chemistry. It can interact with various molecular targets, including enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
9,10-Phenanthrenequinone: The parent compound without the nitro group.
2-Nitro-9,10-phenanthrenedione: A similar compound with the nitro group at the 2nd position.
2,4,7-Trinitro-9,10-phenanthrenedione: A more heavily nitrated derivative.
Comparison: 4-Nitro-9,10-phenanthrenedione is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and interaction with other molecules. Compared to its parent compound, it has enhanced electron-withdrawing properties due to the nitro group, making it more reactive in certain chemical reactions.
Propriétés
Numéro CAS |
13292-03-0 |
|---|---|
Formule moléculaire |
C14H7NO4 |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
4-nitrophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H7NO4/c16-13-9-5-2-1-4-8(9)12-10(14(13)17)6-3-7-11(12)15(18)19/h1-7H |
Clé InChI |
ZJQSMTNUXDRCDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC=C3[N+](=O)[O-])C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B12044784.png)
![2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B12044792.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044811.png)

![2-Methyl-3-nitro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide](/img/structure/B12044824.png)

![2-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12044834.png)
![2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044845.png)


![N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B12044857.png)
![3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide](/img/structure/B12044871.png)

